molecular formula C14H12N2O5 B8345621 2-(Benzyloxycarbonylamino)-5-nitrophenol

2-(Benzyloxycarbonylamino)-5-nitrophenol

Cat. No.: B8345621
M. Wt: 288.25 g/mol
InChI Key: CSYKDOCURHICFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxycarbonylamino)-5-nitrophenol is a useful research compound. Its molecular formula is C14H12N2O5 and its molecular weight is 288.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

benzyl N-(2-hydroxy-4-nitrophenyl)carbamate

InChI

InChI=1S/C14H12N2O5/c17-13-8-11(16(19)20)6-7-12(13)15-14(18)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,15,18)

InChI Key

CSYKDOCURHICFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.58 moles (536 ml) of benzyl chloroformate (95%) are added in the course of 45 minutes to 3.25 moles (500 g) of 2-amino-5-nitrophenol and 204.5 g of calcium carbonate in 1.5 liter of dioxane brought to 70° C., the temperature being maintained at between 70° C. and 80° C. When the addition is complete, heating is maintained for a further 30 minutes. The inorganic salts present in the reaction medium are removed by filtration while hot. After the addition of ice-cold water to the filtrate, the expected product crystallizes. After filtration and drying, the product obtained is recrystallized from acetic acid. It melts at 200° C.
Quantity
536 mL
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
204.5 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

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